molecular formula C18H21NO2 B14570562 Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- CAS No. 61293-98-9

Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)-

Cat. No.: B14570562
CAS No.: 61293-98-9
M. Wt: 283.4 g/mol
InChI Key: FEWKMWJQSGPJMT-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxyethyl group and a methylphenyl group attached to the nitrogen atom of the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 4-methylaniline to form the desired acetamide compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenoxy and methylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-N-methyl-
  • Acetamide, N-(2-methylphenyl)-
  • N-(2-(4-ethylphenoxy)ethyl)acetamide

Comparison

Compared to similar compounds, Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)- is unique due to the presence of both phenoxyethyl and methylphenyl groups. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

61293-98-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H21NO2/c1-14-4-8-17(9-5-14)19(16(3)20)12-13-21-18-10-6-15(2)7-11-18/h4-11H,12-13H2,1-3H3

InChI Key

FEWKMWJQSGPJMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)C)C(=O)C

Origin of Product

United States

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